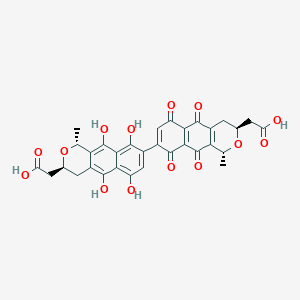
Actinorhodin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinorhodin is a member of the class of benzoisochromanequinone that is produced by Streptomyces coelicolor A3(2) and exhibits antibiotic activity. It has a role as a bacterial metabolite and an antimicrobial agent. It is a benzoisochromanequinone, a polyketide, a dicarboxylic acid, a polyphenol, a ring assembly and a member of p-quinones. It is a conjugate acid of an this compound(3-).
Applications De Recherche Scientifique
Antibacterial Properties
Overview
Actinorhodin exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Research has indicated that γ-actinorhodin displays selective bactericidal activity against pathogens such as Staphylococcus aureus and enterococci, making it a potential candidate for new antibacterial drug development .
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be between 25 to 30 µg/ml, showcasing its potency .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |
|---|---|
| Staphylococcus aureus | 25 - 30 |
| Bacillus cereus | Weak inhibition |
| Micrococcus lysodeikticus | Weak inhibition |
Drug Development
Overview
this compound's unique mechanism of action and low resistance potential make it an attractive candidate for drug development. Its ability to target bacterial cells selectively without promoting resistance is crucial in the face of rising antibiotic resistance .
Research Findings
Recent investigations have highlighted the potential of this compound as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its efficacy and reduce toxicity .
Biotechnology Applications
Overview
this compound serves as a model compound in synthetic biology and metabolic engineering. Researchers have utilized synthetic promoter libraries to optimize the production of this compound in Streptomyces coelicolor, leading to enhanced yields of this antibiotic .
Case Study: Synthetic Promoter Library Application
A study utilized synthetic promoter technology to modulate this compound production. The engineered strain showed significantly higher yields compared to wild types, demonstrating the effectiveness of genetic modifications in enhancing secondary metabolite production.
| Strain Type | This compound Yield (mg/L) |
|---|---|
| Wild Type | X (control) |
| Engineered Strain (ScoSPL20) | Y (enhanced yield) |
Mechanisms of Production Enhancement
Overview
Research has explored various methods to enhance this compound production, including the use of nanoparticles. For instance, studies have shown that exposure to copper oxide nanoparticles (CuO NPs) can significantly increase this compound yields by upregulating biosynthetic genes .
Findings on Nanoparticle Effects
The application of CuO NPs resulted in a twofold increase in this compound production at optimal concentrations, highlighting the potential for using nanotechnology in bioproduction processes.
Propriétés
Numéro CAS |
1397-77-9 |
|---|---|
Formule moléculaire |
C32H26O14 |
Poids moléculaire |
634.5 g/mol |
Nom IUPAC |
2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)23-17(33)7-13(27(39)25(23)31(21)43)14-8-18(34)24-26(28(14)40)32(44)22-10(2)46-12(6-20(37)38)4-16(22)30(24)42/h7-12,33,39,41,43H,3-6H2,1-2H3,(H,35,36)(H,37,38)/t9-,10-,11+,12+/m1/s1 |
Clé InChI |
FXTIILIJTTYSLT-WYUUTHIRSA-N |
SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O |
SMILES isomérique |
C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6[C@H](O[C@@H](CC6=C5O)CC(=O)O)C)O)O |
SMILES canonique |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=O)C(=CC3=O)C4=CC(=C5C(=C4O)C(=C6C(OC(CC6=C5O)CC(=O)O)C)O)O |
Synonymes |
8,8'-bi-1H-naphtho(2,3-C)pyran)-3,3'-diacetic acid, 3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-, (1R,1'R,3S,3'S)- actinorhodin actinorhodine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















